![molecular formula C₂₆H₃₉D₅O₄ B1145722 6-Ethylchenodeoxycholic-d5 Acid CAS No. 1992000-80-2](/img/new.no-structure.jpg)
6-Ethylchenodeoxycholic-d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylchenodeoxycholic-d5 Acid is a synthetic bile acid derivativeThis compound is primarily used in scientific research and pharmaceutical applications due to its unique properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylchenodeoxycholic-d5 Acid involves the introduction of deuterium atoms into the molecular structure of 6-Ethylchenodeoxycholic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethylchenodeoxycholic-d5 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products, including halogenated compounds and alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Cholestatic Liver Diseases
Cholestatic liver diseases are characterized by impaired bile flow and accumulation of bile acids, leading to liver damage. Research indicates that 6-ECDCA effectively alleviates cholestasis induced by estrogen in animal models. In a study involving rats treated with estrogen, administration of 6-ECDCA restored bile flow and improved liver function by enhancing the expression of protective genes and reducing toxic bile acid levels .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies suggest that 6-ECDCA may have beneficial effects in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By promoting a healthier bile acid profile, it helps mitigate liver inflammation and steatosis . The modulation of FXR signaling pathways is crucial in this context, as it influences lipid metabolism and reduces hepatic fat accumulation.
Clinical Studies
Several clinical trials have investigated the efficacy of 6-ECDCA in various liver conditions:
- Phase II Trials : Initial trials demonstrated that 6-ECDCA improved liver function tests and reduced markers of inflammation in patients with cholestatic liver diseases .
- Ongoing Research : Current studies are exploring its long-term effects on liver histology and patient-reported outcomes in individuals with NASH .
Data Table: Summary of Key Findings
Case Studies
Case studies provide valuable insights into the real-world applications of 6-ECDCA. For instance:
- Case Study 1 : A patient with primary biliary cholangitis treated with 6-ECDCA showed significant improvement in biochemical markers and quality of life after six months of therapy.
- Case Study 2 : In a cohort study involving patients with NASH, those receiving 6-ECDCA exhibited reduced hepatic fat content and improved metabolic profiles compared to controls.
Wirkmechanismus
6-Ethylchenodeoxycholic-d5 Acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, cholesterol, and glucose metabolism. Upon activation by this compound, FXR modulates the expression of various genes involved in these metabolic pathways, leading to changes in bile acid synthesis, cholesterol homeostasis, and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: A natural bile acid used in the treatment of gallstones.
Deoxycholic Acid: Another natural bile acid used in fat emulsification and as a treatment component for gallstones.
Obeticholic Acid: A synthetic bile acid derivative used in the treatment of primary biliary cholangitis.
Uniqueness
6-Ethylchenodeoxycholic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of the compound’s fate is essential .
Biologische Aktivität
6-Ethylchenodeoxycholic-d5 Acid (6-ECDCA-d5) is a synthetic bile acid derivative that plays a significant role in the regulation of bile acid metabolism. As a potent ligand for the farnesoid X receptor (FXR), it influences various metabolic pathways, including cholesterol and glucose metabolism. This article delves into the biological activity of 6-ECDCA-d5, highlighting its mechanisms, effects on liver function, and potential therapeutic applications.
6-ECDCA-d5 is characterized by its molecular formula C26H39D5O4 and a molecular weight of 425.66 g/mol. The compound features deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies.
Property | Value |
---|---|
CAS No. | 1992000-80-2 |
Molecular Formula | C₂₆H₃₉D₅O₄ |
Molecular Weight | 425.66 g/mol |
Synonyms | 6-ECDCA-d5, INT-747-d5 |
The primary mechanism of action for 6-ECDCA-d5 involves its activation of FXR, a nuclear receptor that regulates bile acid synthesis and transport. Upon binding to FXR, 6-ECDCA-d5 modulates the expression of genes involved in bile acid biosynthesis, leading to:
- Increased expression of small heterodimer partner (Shp) and bile salt export pump (Bsep) mRNA.
- Decreased expression of cholesterol 7α-hydroxylase (CYP7A1), which is crucial for bile acid synthesis.
- Alterations in bile acid composition, including increased secretion of muricholic acid and chenodeoxycholic acid while reducing cholic and deoxycholic acids .
Cholestasis Protection
Research has demonstrated that 6-ECDCA-d5 exhibits protective effects against cholestasis induced by estrogen in rat models. In a study, administration of 1 µM 6-ECDCA resulted in significant reductions in cholestatic markers and improved bile flow by modulating the expression of key transport proteins .
FXR Agonist Potency
6-ECDCA-d5 has been identified as a highly potent FXR agonist with an effective concentration (EC50) of approximately 99 nM. This potency underlines its potential use in therapeutic interventions for liver diseases where FXR activation is beneficial .
Study on Cholestatic Liver Disease
In a controlled study involving rats subjected to estrogen-induced cholestasis, treatment with 6-ECDCA-d5 led to:
- A 70-80% reduction in CYP7A1 and CYP8B1 mRNA levels.
- Enhanced expression of liver transporters such as Bsep and multidrug resistance-associated proteins, indicating improved bile acid excretion .
This study supports the hypothesis that FXR ligands like 6-ECDCA-d5 could be developed as novel treatments for cholestatic disorders.
Potential Therapeutic Applications
Given its biological activity, 6-ECDCA-d5 may have several therapeutic applications:
- Liver Diseases : Its ability to regulate bile acid metabolism positions it as a candidate for treating cholestatic liver diseases.
- Metabolic Disorders : By influencing glucose and cholesterol metabolism through FXR activation, it may also be explored for conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome .
Eigenschaften
CAS-Nummer |
1992000-80-2 |
---|---|
Molekularformel |
C₂₆H₃₉D₅O₄ |
Molekulargewicht |
425.66 |
Synonyme |
(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5; 3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5; 6-ECDCA-d5; _x000B_6α-Ethylchenodeoxycholic Acid-d5; INT 747-d5; Obeticholic Acid-d5; Ocaliva-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.